molecular formula C11H18O3 B11899868 1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal

1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal

Katalognummer: B11899868
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: LSBOVNVKVAROCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol It is characterized by its unique spirocyclic structure, which includes a nonane ring fused with an ethylene glycol acetal moiety

Vorbereitungsmethoden

The synthesis of 1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal typically involves the reaction of 1-Hydroxyspiro[3.5]nonan-7-one with ethylene glycol under acidic conditions to form the acetal. The reaction conditions often include the use of a catalytic amount of acid, such as p-toluenesulfonic acid, and the removal of water to drive the reaction to completion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal can be compared with other spirocyclic compounds, such as:

    1-Hydroxyspiro[3.5]nonan-7-one: Lacks the ethylene glycol acetal moiety, making it less versatile in certain synthetic applications.

    Spiro[3.5]nonane-7,9-dione: Contains a diketone structure, which may have different reactivity and applications compared to the acetal compound.

    1,1’-Spirobiindane: A different spirocyclic structure with unique properties and applications in organic synthesis and material science.

The uniqueness of 1-Hydroxyspiro[3

Eigenschaften

Molekularformel

C11H18O3

Molekulargewicht

198.26 g/mol

IUPAC-Name

8,11-dioxadispiro[3.2.47.24]tridecan-3-ol

InChI

InChI=1S/C11H18O3/c12-9-1-2-10(9)3-5-11(6-4-10)13-7-8-14-11/h9,12H,1-8H2

InChI-Schlüssel

LSBOVNVKVAROCY-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1O)CCC3(CC2)OCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.